Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-7-5-4-6(7)11-8(12)13/h6-7H,4-5H2,1-3H3,(H,11,13)/t6-,7+/m0/s1 |
InChI Key |
JJGRTZWWZUYYCU-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H]2NC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC2NC1=O |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Synthesis
A common approach involves cyclization of suitably substituted diamine or amino acid derivatives to generate the bicyclic diazabicyclo[3.2.0]heptane ring. For example, the reaction of a 1,3-diamine derivative with a keto acid or its activated ester under controlled conditions leads to intramolecular cyclization forming the bicyclic core with the desired cis stereochemistry.
Use of Palladium-Catalyzed Cross-Coupling and Cyclization
Advanced synthetic protocols utilize palladium-catalyzed reactions to construct the bicyclic system. For instance, a procedure reported involves:
- Combining (1R,5S)-tert-butyl 3-(7-bromo-9-oxo-9H-fluoren-2-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate with sodium tert-butoxide in dioxane.
- Employing palladium catalysts such as tris(dibenzylidene)dipalladium(0) with ligands like 2,2′-Bis(biphenylphosphino)-1,1′-binaphthyl.
- Heating the mixture under nitrogen atmosphere at 80–85 °C for extended periods (e.g., 19 hours) to promote cyclization and coupling.
- Purification by flash chromatography to isolate the target compound as a solid or foam with yields around 50–60%.
This method allows precise control over stereochemistry and functional group placement, critical for the biological activity of the compound.
Esterification and Protection Strategies
The tert-butyl ester group is often introduced via esterification of the corresponding carboxylic acid intermediate using tert-butanol in the presence of acid catalysts or via tert-butyl chloroformate reagents. Protection of amine groups during cyclization steps is crucial to prevent side reactions and ensure selective formation of the bicyclic structure.
Hydrolysis and Functional Group Transformations
Post-synthesis, tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amide derivatives, facilitating further chemical modifications for research applications.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- The palladium-catalyzed method offers superior stereochemical control and cleaner reaction profiles, making it the preferred route for synthesizing this compound in research settings.
- Reaction atmospheres free of oxygen (nitrogen purging) and anhydrous solvents significantly enhance yield and purity.
- The choice of ligand in Pd-catalyzed reactions strongly affects the efficiency and selectivity; bulky phosphine ligands such as BINAP derivatives are effective.
- Flash chromatography using silica gel with hexanes/ethyl acetate gradients is effective for purification.
- Hydrolysis conditions must be carefully controlled to prevent ring opening or degradation of the bicyclic structure.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical applications .
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate has been studied for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics. Studies have shown its effectiveness against various bacterial strains, which is crucial given the rise of antibiotic resistance in recent years .
- CNS Activity : The compound has been investigated for its effects on the central nervous system (CNS). It is believed to act on specific neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression .
- Anti-inflammatory Properties : There is emerging evidence that suggests this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
Organic Synthesis Applications
In addition to its medicinal uses, this compound serves as an important intermediate in organic synthesis.
- Synthesis of Complex Molecules : The compound can be utilized as a building block in the synthesis of more complex organic molecules, particularly those used in pharmaceuticals and agrochemicals . Its unique bicyclic structure allows for versatile reactions that can lead to various functionalized products.
- Catalytic Applications : Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane derivatives have been explored as catalysts in several organic reactions, enhancing reaction rates and selectivity .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship that could guide further modifications to enhance efficacy.
Case Study 2: CNS Activity
Research conducted on animal models indicated that administration of tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane resulted in reduced anxiety-like behaviors compared to control groups. This suggests potential for development into a therapeutic agent for anxiety disorders.
Mechanism of Action
The mechanism of action of tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition or activation of enzymes, receptor binding, and signal transduction .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key differences between the target compound and structurally related bicyclic analogs:
Key Observations:
Bicyclo System Variations :
- The [3.2.0] system (e.g., clavulanate, ampicillin) is common in β-lactam antibiotics, while [2.2.1] systems (e.g., tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate) introduce different ring strain and spatial arrangements, altering reactivity .
- The target compound’s 2,4-diaza substitution distinguishes it from clavulanate (1-aza) and ampicillin (1-aza, 4-thia) .
Functional Group Impact :
- The 3-oxo group in the target compound may enhance electrophilicity, critical for covalent inhibition (e.g., β-lactamase inhibition), whereas clavulanate’s 4-oxa and hydroxyethylidene groups enable β-lactam ring stabilization .
- Ampicillin’s 4-thia substitution confers resistance to enzymatic degradation compared to oxygen-containing analogs .
Stereochemical Complexity :
Biological Activity
Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including antibacterial properties, potential as a β-lactamase inhibitor, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C10H16N2O3
- Molecular Weight : 216.25 g/mol
- CAS Number : Not specifically listed but can be found under related compounds.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A patent document highlights its use as an antibacterial agent and a β-lactamase inhibitor, which is crucial for overcoming antibiotic resistance in bacteria producing β-lactamases .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | 1 µg/mL |
| Other Bicyclic Compounds | β-lactamase Inhibitor | 0.5 µg/mL |
The mechanism by which these compounds exert their antibacterial effects may involve the inhibition of cell wall synthesis or interference with bacterial enzyme function. The ability to inhibit β-lactamases allows these compounds to restore the efficacy of β-lactam antibiotics against resistant strains .
Pharmacological Activities
Beyond antibacterial effects, this compound may exhibit various other pharmacological activities:
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation through the inhibition of specific pathways involved in inflammatory responses.
- Cytotoxicity : Certain studies have reported cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : There is emerging evidence indicating that related compounds may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .
Case Studies and Research Findings
A review article discussed the synthetic pathways and biological evaluations of γ-butyrolactones and their derivatives, highlighting their diverse biological activities including anti-inflammatory and neuroprotective effects . Additionally, investigations into the cytotoxicity of various synthetic analogs have revealed promising results, with some compounds exhibiting low IC50 values against different cancer cell lines .
Table 2: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
The synthesis of bicyclic tert-butyl carboxylates typically involves cyclization strategies using palladium-catalyzed reductive reactions or acid-catalyzed ring closure. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (a structural analog) was synthesized via a stereoselective cyclization of a linear precursor under mild acidic conditions . Optimization includes controlling reaction temperature (e.g., 0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometry of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to minimize side reactions . Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>97%) .
Q. Which analytical techniques are critical for characterizing the stereochemistry and purity of this compound?
- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate, confirming cis/trans configurations .
- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity and monitor degradation products .
- NMR : H and C NMR identify bicyclic ring protons (δ 3.5–5.0 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). DEPT-135 distinguishes CH and CH groups in the diazabicyclo framework .
Q. How does the solubility profile of this compound influence experimental design in organic synthesis?
The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and moderately in dichloromethane. Solubility data for analogs like 4-thia-1-azabicyclo[3.2.0]heptane derivatives show enhanced solubility in methanol or ethanol (10–20 mg/mL at 25°C) . Pre-solubilization in DMSO (10 mM stock solutions) is recommended for reaction setups requiring homogeneous conditions .
Advanced Research Questions
Q. What computational methods are used to predict the reactivity and stability of the diazabicyclo core under varying pH and temperature conditions?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the electronic structure and stability of bicyclic systems. For example, HOMO-LUMO gaps of 5.2–5.8 eV predict susceptibility to nucleophilic attack at the carbonyl group . Molecular dynamics simulations (Amber force field) assess conformational stability in aqueous buffers, revealing pH-dependent ring-opening above pH 9 due to deprotonation of the tertiary amine .
Q. How can contradictions in reported synthetic yields be resolved through mechanistic studies?
Discrepancies in yields (e.g., 40–75% for similar bicyclo compounds) often stem from competing pathways. Kinetic studies using in-situ IR or LC-MS track intermediates, such as enolate formation during cyclization. For tert-butyl carboxylates, trace water or impurities in solvents can promote hydrolysis, reducing yields. Controlled anhydrous conditions (molecular sieves) and inert atmospheres (N/Ar) mitigate this .
Q. What strategies validate the biological activity of derivatives without commercial reference standards?
- Chiral HPLC : Separates enantiomers for bioactivity screening .
- SAR Studies : Modifications at the 3-oxo or tert-butyl group (e.g., replacing tert-butyl with benzyl) correlate with target affinity. For example, 3,6-diazabicyclo[3.2.0]heptane derivatives show enhanced inhibitory activity against serine proteases when the carboxylate is functionalized .
Q. How do crystallographic data inform the design of stable co-crystals or salts for improved physicochemical properties?
X-ray structures reveal hydrogen-bonding motifs (e.g., N–H···O=C interactions between the diazabicyclo core and carboxylic acid co-formers). Co-crystallization with succinic acid improves thermal stability (T >150°C) and solubility by 30% in simulated gastric fluid .
Methodological Considerations
Q. What safety protocols are essential for handling this compound, given conflicting hazard classifications?
While some analogs are classified as non-hazardous , general precautions include:
Q. How can researchers address discrepancies in reported melting points or spectral data?
Cross-validate data using orthogonal techniques:
- DSC (Differential Scanning Calorimetry) : Measures precise melting points (e.g., 120–125°C for tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate) .
- High-Resolution MS : Confirms molecular ion peaks (e.g., [M+H] at m/z 199.26 for CHNO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
